Deutivacaftor
Übersicht
Beschreibung
Deutivacaftor, also known as CTP-656 and VX561, is a deuterium-modified form of ivacaftor, an FDA-approved drug for the treatment of cystic fibrosis . It is a cystic fibrosis transmembrane conductance regulator (CFTR) channel activator . It is believed to have higher metabolic stability, lower toxic byproducts, and increased half-life compared to the original .
Molecular Structure Analysis
The molecular formula of Deutivacaftor is C24H19D9N2O3 . The average mass is 401.546 Da and the monoisotopic mass is 401.266479 Da . The IUPAC name is N-{2-tert-butyl-5-hydroxy-4-[2-(2H3)methyl(1,1,1,3,3,3-2H6)propan-2-yl]phenyl}-4-oxo-1,4-dihydroquinoline-3-carboxamide .Physical And Chemical Properties Analysis
Deutivacaftor has a molecular weight of 392.5 . It is a solid substance . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Dielectrophoresis in Biomedical Applications
Dielectrophoresis (DEP) technology, which has seen significant innovation in the 21st century, offers promising applications in biomedical sciences. DEP has been utilized in various forms for manipulating and studying a diverse array of biologically derived molecules and particles, including proteins, exosomes, bacteria, yeast, stem cells, cancer cells, and blood cells. This technology is particularly relevant in the context of Deutivacaftor due to its potential in manipulating nano- and micron-sized particles, providing unique capabilities for precise manipulation that can aid in the study and application of drugs like Deutivacaftor in biological and medical-focused applications (Sarno, Heineck, Heller, & Ibsen, 2020).
Biodegradable Polymers in Biomedical Applications
Biodegradable polymeric materials have made significant advances in the development of therapeutic devices and controlled drug delivery systems. These advancements are crucial for drugs like Deutivacaftor, as they demand materials with specific properties for efficient therapy. The exploration of biodegradable synthetic and natural polymers for biomedical applications aligns with the research and application needs of Deutivacaftor, offering insights into potential drug delivery mechanisms and therapeutic applications (Nair & Laurencin, 2007).
Nanotechnology in Targeted Drug Delivery
Nanotechnology's application in targeted drug delivery is a vital area of research that can directly impact the effectiveness of drugs like Deutivacaftor. Nanostructured particles and scaffolds are being extensively studied to increase the treatment efficacy and specificity of current treatments. This research is critical for advancing the applications of Deutivacaftor in treating diseases, potentially enabling targeted delivery and bioactive scaffolds to improve efficacy (Gu, Wu, Chen, & Xiao, 2013).
Development and Utilization of Scientific Software in Pharmaceutics
The development and application of scientific software in pharmaceutics research are essential for the advancement of drugs like Deutivacaftor. This includes simulation software, pharmacokinetic software, and statistical software, which are crucial for understanding drug dynamics, efficacy, and safety. The utilization of these tools can significantly contribute to the research and development process of Deutivacaftor, enhancing the understanding and application of the drug in various medical scenarios (Hui, 2006).
Data De-identification in Health Research
The de-identification of data, especially in health research involving drugs like Deutivacaftor, is a critical aspect of scientific research. Ensuring the protection of personal information while conducting research on Deutivacaftor is essential for ethical and legal compliance. This aspect of research is especially relevant in the era of open science and data sharing, where maintaining the confidentiality and integrity of data is paramount (Swales, 2021).
Wirkmechanismus
Zukünftige Richtungen
Deutivacaftor is currently being tested in combination with two correctors, vanzacaftor and tezacaftor, to form a new triple-combination modulator therapy . Vertex Pharmaceuticals plans to initiate a Phase 3 development program for the new once-daily investigational triple combination of VX-121/tezacaftor/VX-561 (deutivacaftor) in the second half of 2021 .
Eigenschaften
IUPAC Name |
N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-ASMGOKTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deutivacaftor | |
CAS RN |
1413431-07-8 | |
Record name | Deutivacaftor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deutivacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEUTIVACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.